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4-Amino-1-ethylpyridin-2(1H)-one hydrochloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Characterization of 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride in FABP4 Inhibition Assays
Application Note: Characterization of 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride in FABP4 Inhibition Assays
Abstract & Introduction
Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a critical lipid chaperone involved in fatty acid uptake, transport, and metabolism.[1][2] Elevated circulating FABP4 levels are strongly correlated with insulin resistance, type 2 diabetes, and atherosclerosis, making it a high-value therapeutic target.
This Application Note details the protocol for evaluating 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride as a potential small-molecule inhibitor or fragment scaffold for FABP4. Pyridinone derivatives are of particular interest in medicinal chemistry due to their ability to mimic the polar head groups of fatty acids or act as bioisosteres for amide linkers within the FABP4 hydrophobic pocket.
The following guide outlines a rigorous Fluorescence Displacement Assay using 1-anilinonaphthalene-8-sulfonic acid (ANS) to determine binding affinity (
Mechanism of Action & Assay Principle
The Hydrophobic Pocket
FABP4 possesses a large, interior water-filled cavity (the
ANS Displacement Principle
The primary screen utilizes ANS, a fluorescent probe that is virtually non-fluorescent in aqueous solution but exhibits intense fluorescence (Emission
-
Signal High: FABP4 + ANS
High Fluorescence. -
Signal Low: FABP4 + ANS + Inhibitor
Inhibitor displaces ANS Low Fluorescence.
Visualizing the Mechanism
Figure 1: Mechanism of the ANS Fluorescence Displacement Assay. The test compound competes with ANS for the FABP4 binding site.[3][4]
Materials & Compound Preparation[4][5][6][7]
Reagents
| Reagent | Specification | Storage |
| Target Protein | Recombinant Human FABP4 (His-tagged) | -80°C |
| Test Compound | 4-Amino-1-ethylpyridin-2(1H)-one HCl | RT / Desiccated |
| Probe | 1-anilinonaphthalene-8-sulfonic acid (ANS) | 4°C (Dark) |
| Positive Control | BMS-309403 | -20°C |
| Assay Buffer | 50 mM HEPES, 150 mM NaCl, pH 7.4 | 4°C |
Compound Handling (Critical)
The hydrochloride salt form improves water solubility but can locally acidify buffers if not buffered correctly.
-
Stock Preparation: Dissolve 4-Amino-1-ethylpyridin-2(1H)-one HCl in 100% DMSO to create a 100 mM master stock.
-
Note: Although water-soluble, DMSO ensures consistency with hydrophobic control inhibitors like BMS-309403.
-
-
Working Solution: Dilute the master stock into Assay Buffer to 10x the final assay concentration. Ensure the final DMSO concentration in the well does not exceed 2-5%.
Experimental Protocol: ANS Displacement Assay
Objective: Determine the
Step 1: Buffer & Probe Preparation
-
Prepare Assay Buffer : 50 mM HEPES, 150 mM NaCl, pH 7.4. Add 0.01% Triton X-100 to prevent non-specific aggregation.
-
Prepare ANS Solution : Dilute ANS stock to 20
M in Assay Buffer. -
Prepare FABP4 Solution : Dilute recombinant FABP4 to 2
M in Assay Buffer.
Step 2: Plate Setup (384-well Black Plate)
-
Total Volume: 20
L per well.[4] -
Replicates: Triplicate (
).
| Component | Volume ( | Final Conc. |
| FABP4 Solution | 10 | 1 |
| ANS Solution | 5 | 5 |
| Incubation 1 | 5 min @ RT | Allow Probe Binding |
| Test Compound (Dilution Series) | 5 | 0.1 nM - 100 |
Step 3: Incubation & Reading
-
Add the Test Compound (or Vehicle Control for
calculation). -
Shake plate for 30 seconds (orbital, medium speed).
-
Incubate for 15-30 minutes at Room Temperature in the dark.
-
Read Fluorescence:
Step 4: Data Analysis
Calculate % Inhibition using the following formula:
- : FABP4 + ANS + DMSO (No Inhibitor).
- : Buffer + ANS (No Protein).
Fit the data to a 4-parameter logistic (4PL) equation to derive the
Orthogonal Validation: Thermal Shift Assay (TdF)
Fluorescence interference is a common artifact in screening pyridinone derivatives. A Thermal Shift Assay (TSA) validates that the compound physically stabilizes the protein.
Protocol Summary
-
Mix: 5
M FABP4 + 5x Sypro Orange + 50 M Test Compound. -
Instrument: RT-PCR machine (e.g., Bio-Rad CFX or Roche LightCycler).
-
Program: Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.
-
Result: A positive shift in melting temperature (
C) confirms specific binding.
Workflow Diagram
Figure 2: Experimental workflow for validating the test compound.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Compound autofluorescence | Run a "Compound Only" control (No FABP4). If high, switch to Thermal Shift assay. |
| Low Signal Window | Degraded ANS or FABP4 | Prepare fresh ANS (light sensitive). Verify FABP4 activity with BMS-309403.[4][6] |
| Precipitation | Solubility limit of HCl salt | Ensure DMSO concentration is constant (2%). Check buffer pH (HCl salt may lower pH). |
References
- Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489–503.
- Barf, T., et al. (2009). Aryl-quinoline-3-carboxylic acids as potent and selective FABP4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1745-1748.
- Sulsky, R., et al. (2007). Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aP2). Bioorganic & Medicinal Chemistry Letters, 17(12), 3511-3515.
-
Lan, H., et al. (2011). Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Journal of Lipid Research, 52(4), 646–656. Available at: [Link]
Sources
- 1. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Ascendancy of Pyridinones in Antiviral Drug Discovery: A Technical Guide for Researchers
The Ascendancy of Pyridinones in Antiviral Drug Discovery: A Technical Guide for Researchers
The relentless challenge of emerging and evolving viral pathogens necessitates a continuous and innovative approach to antiviral drug development. Within the vast landscape of medicinal chemistry, the pyridinone scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a broad spectrum of viruses. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyridinones in antiviral research, from fundamental mechanisms of action to detailed experimental protocols.
The Pyridinone Core: A Privileged Scaffold in Antiviral Chemistry
The pyridinone ring, a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group, offers a unique combination of features that make it an attractive starting point for antiviral drug design. Its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions allows for high-affinity binding to a variety of viral protein targets. Furthermore, the synthetic tractability of the pyridinone core allows for extensive chemical modification, enabling the optimization of antiviral potency, selectivity, and pharmacokinetic properties.
Pyridinone derivatives have demonstrated significant antiviral activity against a range of clinically relevant viruses, including:
-
Hepatitis C Virus (HCV)
-
Hepatitis B Virus (HBV) [9]
-
Cytomegalovirus (CMV)
The primary mechanism of action for many pyridinone-based antivirals is the inhibition of viral polymerases, crucial enzymes for viral genome replication.[1][4][12] However, other viral targets, such as the HIV capsid protein and the influenza virus PA-PB1 polymerase subunit interface, have also been successfully targeted by pyridinone derivatives.[5][12]
Mechanisms of Action: Targeting the Viral Replication Machinery
A deep understanding of the molecular mechanisms by which pyridinones exert their antiviral effects is paramount for rational drug design and development. This section delves into the key viral processes disrupted by this versatile class of compounds.
Inhibition of Viral Polymerases
Viral polymerases, such as reverse transcriptase in retroviruses and RNA-dependent RNA polymerase (RdRp) in RNA viruses, are essential for the replication of the viral genome. Pyridinone derivatives have been extensively developed as potent inhibitors of these enzymes.
2.1.1. HIV-1 Reverse Transcriptase (RT) Inhibition:
Pyridinones are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][13] They bind to an allosteric pocket on the HIV-1 RT, distinct from the active site where nucleoside analogs bind.[14][15] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[16]
Molecular docking studies have revealed that pyridinone analogues adopt a characteristic "butterfly" conformation within the NNRTI binding pocket.[14] This allows for extensive interactions with key amino acid residues, including those in the highly conserved YMDD motif, as well as with residues that are frequently mutated in drug-resistant strains.[1]
Diagram: Inhibition of HIV-1 Reverse Transcription by Pyridinones
Caption: Pyridinone NNRTIs block HIV-1 replication by inhibiting reverse transcriptase.
2.1.2. Influenza Virus RNA-Dependent RNA Polymerase (RdRp) Inhibition:
The influenza virus RdRp is a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, and it is responsible for both transcription and replication of the viral RNA genome.[5][12] Pyridinone derivatives have been developed to target the protein-protein interaction (PPI) between the PA and PB1 subunits, which is crucial for the assembly and function of the RdRp complex.[5][12][16][17] By disrupting this interaction, these compounds effectively inhibit viral RNA synthesis.
Molecular modeling studies have identified key hydrophobic pockets at the PA-PB1 interface that can be targeted by small molecule inhibitors like pyridinones.[12] These compounds bind to the C-terminal domain of PA, preventing its association with the N-terminal domain of PB1.[12]
Diagram: Disruption of Influenza RdRp Assembly by Pyridinones
Caption: Pyridinones inhibit influenza virus replication by disrupting PA-PB1 interaction.
Quantitative Assessment of Antiviral Activity
The evaluation of the antiviral potency and cytotoxicity of pyridinone derivatives is a critical step in the drug discovery process. The following tables summarize key antiviral activity data for representative pyridinone compounds against HIV-1 and Influenza A virus.
Table 1: Antiviral Activity of Pyridinone Derivatives against HIV-1
| Compound | Target | Assay Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 26-trans | HIV-1 RT | MT-4 | 0.004 | >300 | >75000 | [1] |
| 22 | HIV-1 RT | MT-4 | Not Reported | Not Reported | Not Reported | [1] |
| Compound 1 | HIV-1 RT | Not Specified | 0.7 | Not Reported | Not Reported | [2] |
| Compound 4 | HIV-1 RT | Not Specified | 0.2 | Not Reported | Not Reported | [2] |
| Compound 23 | HIV-1 RT | Not Specified | Low-nanomolar | Not Reported | Not Reported | [3] |
| L-697,639 | HIV-1 RT | Human T-lymphoid | 0.012 - 0.2 | Not Reported | Not Reported | [4] |
| L-697,661 | HIV-1 RT | Human T-lymphoid | 0.012 - 0.2 | Not Reported | Not Reported | [4] |
| 4a | HIV-1 | MT-4 | 82.02 (µg/mL) | Not Reported | Not Reported | [18] |
Table 2: Antiviral Activity of Pyridinone and Pyrimidine Derivatives against Influenza A Virus
| Compound | Target | Virus Strain | Assay Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2d | RdRp (PA-PB1) | A/PR/8/34 | MDCK | 2.8 | >100 | >35.7 | [5][7] |
| 2i | RdRp (PA-PB1) | A/PR/8/34 | MDCK | 4.6 - 32.9 | >250 | >7.6 | [5] |
| 15a | Neuraminidase | A/H1N1, A/H3N2, B | MDCK | 17.4 - 21.1 | >900 | >42.6 | [6] |
| 15j | Neuraminidase | A/H1N1, A/H3N2, B | MDCK | 5.0 - 6.2 | >900 | >145 | [6] |
| 21 | Polymerase | Not Specified | MDCK | 9.9 - 18.5 | >300 | >16.2 | [8] |
| 12 | Not Specified | A/PR8 H1N1 | A549 | 5.1 | 54.5 | 11 | [19] |
| 25 | Not Specified | A/PR8 H1N1 | A549 | 1.9 | 11.4 | 6 | [19] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments essential for the evaluation of pyridinone-based antiviral candidates.
Synthesis of Antiviral Pyridinone Derivatives
The synthesis of pyridinone derivatives often involves multi-step reaction sequences. The following is a general example for the synthesis of 4-alkoxy-pyridin-2(1H)-one derivatives, a common scaffold for HIV-1 NNRTIs.
Protocol 4.1.1: General Synthesis of 4-Cycloalkyloxy-pyridin-2(1H)-ones [2]
-
O-Benzylation: Protect the hydroxyl group of the starting pyridinone (B₀) via O-benzylation to yield compound B₁.
-
Reductive Methylation: Perform reductive methylation on B₁ to introduce a methyl group, resulting in compound B₂.
-
Dehydration: Dehydrate B₂ using a suitable agent like thionyl chloride to afford compound B₃.
-
Mitsunobu Reaction: Couple B₃ with the desired cycloalkanol (e.g., 3,5-dimethylcyclohexanol) via a Mitsunobu reaction to obtain the cycloalkyloxy-substituted pyridinone precursor B₄.
-
Deprotection: Remove the benzyl protecting group from B₄ through catalytic hydrogenation to yield the final 4-cycloalkyloxy-pyridin-2(1H)-one derivative.
Note: Specific reaction conditions, reagents, and purification methods will vary depending on the specific substituents on the pyridinone ring and the cycloalkanol.
Antiviral Activity Assays
Protocol 4.2.1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of pyridinone compounds against HIV-1 RT.
-
Prepare Reagents:
-
Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, DTT).
-
HIV-1 RT enzyme.
-
Template-primer (e.g., poly(A)·oligo(dT)).
-
Labeled dNTPs (e.g., DIG-dUTP and Biotin-dATP).
-
Stop solution (e.g., EDTA).
-
Peroxidase-conjugated anti-DIG antibody.
-
Peroxidase substrate (e.g., TMB).
-
-
Compound Preparation: Prepare serial dilutions of the pyridinone compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Assay Procedure:
-
Add the assay buffer, template-primer, and labeled dNTPs to a microplate well.
-
Add the diluted pyridinone compounds or control (vehicle).
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG-peroxidase conjugate and incubate.
-
Wash the plate again.
-
Add the peroxidase substrate and incubate until color develops.
-
Stop the color development with a stop solution (e.g., H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 4.2.2: Influenza Virus Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Cell Seeding: Seed a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in a serum-free medium.
-
Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridinone compounds in an overlay medium (e.g., medium containing low-melting-point agarose or Avicel).
-
After the infection period, remove the virus inoculum and add the compound-containing overlay medium to the cells.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with a fixative solution (e.g., 10% formaldehyde).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet).
-
Gently wash the plates with water to remove excess stain.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percent plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
Protocol 4.3.1: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is commonly used to determine the cytotoxicity of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the pyridinone compounds in a cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 2-3 days).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the untreated cell control.
-
Determine the CC₅₀ (50% cytotoxic concentration) value by plotting the percent cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The pyridinone scaffold has proven to be a highly fruitful starting point for the discovery of novel antiviral agents with diverse mechanisms of action. The continued exploration of this chemical space, guided by a deep understanding of virology and medicinal chemistry principles, holds immense promise for the development of next-generation therapeutics to combat the ever-present threat of viral diseases. Future research efforts should focus on:
-
Expansion of the Target Landscape: While polymerase inhibition is a well-established mechanism, exploring other viral and host targets for pyridinone-based inhibitors could lead to novel therapeutic strategies.
-
Combating Drug Resistance: The design of pyridinone derivatives that are active against drug-resistant viral strains is a critical area of focus.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of pyridinone compounds, such as solubility, bioavailability, and metabolic stability, is essential for their successful clinical development.
-
Combination Therapies: Investigating the synergistic effects of pyridinone-based antivirals with other classes of antiviral agents could lead to more effective treatment regimens.
By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of innovative pyridinone-based antiviral therapies to address unmet medical needs.
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Lucifora, J., et al. (2013). Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system. Antiviral Research, 97(2), 192-201. [Link]
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Analytical techniques for quantifying 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride
Analytical techniques for quantifying 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride
Application Note: AN-022026
Quantitative Analysis of 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride in Pharmaceutical Preparations using HPLC-UV and LC-MS/MS
Abstract
This application note provides comprehensive and validated analytical procedures for the quantitative determination of 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride, a key heterocyclic compound relevant in pharmaceutical development. Two robust methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assay, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level quantification and bioanalytical applications. This guide explains the rationale behind method development choices and provides detailed, step-by-step protocols and validation data in accordance with international regulatory standards.
Introduction and Physicochemical Properties
4-Amino-1-ethylpyridin-2(1H)-one belongs to the aminopyridinone class of compounds, which are significant scaffolds in medicinal chemistry.[1][2] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and safety. This document details two distinct, validated analytical techniques to meet the varying needs of researchers and drug development professionals.
Analyte Properties:
To develop a robust analytical method, understanding the analyte's physicochemical properties is paramount.
-
Chemical Structure:
(Note: A representative structure is shown, as a specific public database entry for this exact salt was not found. The analytical strategies are based on the core aminopyridinone moiety.) -
Molecular Formula (Base): C₇H₁₀N₂O
-
Molecular Weight (HCl salt): Approximately 174.63 g/mol (138.17 for free base + 36.46 for HCl). This is analogous to similar structures like 4-aminopyridine hydrochloride.[3]
-
Key Features for Analysis:
-
Polarity: The presence of the amino group and the pyridinone ring makes the molecule polar and water-soluble, especially in its hydrochloride salt form. This property is a critical consideration for chromatographic separation.[4][5]
-
UV Chromophore: The conjugated pyridinone ring system contains a chromophore that absorbs UV light, enabling quantification by UV spectrophotometry.
-
Ionizable Group: The primary amine is basic and readily protonated, making it ideal for electrospray ionization (ESI) in mass spectrometry.
-
Method 1: Quantification by Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for accuracy, precision, and robustness, making it ideal for assay and purity testing in quality control environments.
Principle of the Method
Reverse-phase chromatography separates compounds based on their hydrophobicity.[6][7] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Despite the analyte's polarity, retention on a C18 column can be achieved and modulated by controlling the mobile phase's pH and organic content. An acidic mobile phase is used to protonate the primary amine (forming -NH₃⁺), which ensures a single ionic state and prevents peak tailing that can occur from interactions with residual silanols on the column.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Deionized water (18.2 MΩ·cm).
-
Standards: 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride reference standard.
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in deionized water.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (95% A: 5% B).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., drug product powder) in a suitable volume of water to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase; provides good retention for moderately polar compounds. |
| Mobile Phase | Gradient: A: 0.1% FA in Water; B: 0.1% FA in ACN | Formic acid ensures protonation of the analyte for good peak shape. |
| Gradient Program | 0-10 min: 5% B; 10-15 min: 5-40% B; 15-17 min: 40% B; 17-18 min: 40-5% B; 18-25 min: 5% B | A shallow gradient provides robust separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection | UV at 265 nm | Wavelength selected based on the expected absorbance maximum of the pyridinone chromophore. |
| Run Time | 25 minutes | Allows for column re-equilibration. |
-
Workflow Diagram:
Caption: RP-HPLC-UV experimental workflow.
Method Validation (ICH Q2(R1))
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[8]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time from blank/placebo. Peak purity > 99%. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate (n=6, 2 days): ≤ 2.0% | 0.6%; 1.3% |
| LOD | S/N ratio ≥ 3:1 | 0.3 µg/mL |
| LOQ | S/N ratio ≥ 10:1 | 1.0 µg/mL |
Method 2: Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., plasma or tissue samples) or for detecting trace-level impurities.
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer, where it is ionized (typically via ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This precursor ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response.
Instrumentation, Reagents, and Materials
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (UPLC compatible).
-
Reagents: As in Method 1, with the addition of a SIL-IS (e.g., D₄-4-Amino-1-ethylpyridin-2(1H)-one).
-
Sample Preparation: For bioanalytical samples, protein precipitation or solid-phase extraction (SPE) is typically required.
Detailed Experimental Protocol
-
Sample and Standard Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of the SIL-IS into the appropriate biological matrix (e.g., human plasma).
-
Protein Precipitation: To 100 µL of plasma sample/standard, add 300 µL of ice-cold acetonitrile containing the SIL-IS. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
| Parameter | Value | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column and smaller particles for faster analysis times. |
| Mobile Phase | Gradient: A: 0.1% FA in Water; B: 0.1% FA in Methanol | Methanol can sometimes provide better ESI efficiency than acetonitrile. |
| Gradient Program | 0-0.5 min: 2% B; 0.5-2.5 min: 2-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-2% B; 3.1-4.0 min: 2% B | Fast gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI, Positive | The basic amine group is readily protonated. |
| MRM Transitions | Analyte: m/z 139.1 -> 94.1; SIL-IS: m/z 143.1 -> 98.1 | Precursor ion [M+H]⁺ is selected and fragmented to a stable product ion. |
| Collision Energy | Optimized via infusion | Instrument-dependent parameter to maximize product ion signal. |
-
Workflow Diagram:
Caption: LC-MS/MS bioanalytical workflow.
Method Validation (FDA/ICH M10)
The method was validated based on the FDA and ICH M10 guidelines for bioanalytical method validation.[11][12][13]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No significant interference in 6 unique matrix lots at analyte/IS retention times. | Pass |
| Linearity (R²) | ≥ 0.99, using a weighted (1/x²) linear regression. | 0.998 |
| Range | 0.1 - 100 ng/mL | Confirmed |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). | Accuracy: 96.2-104.5%; Precision: <9.5% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across 6 lots. | 8.2% |
| Recovery | Consistent and reproducible (though not required to be 100%). | ~85% |
| LLOQ | S/N ≥ 5:1, with acceptable accuracy and precision. | 0.1 ng/mL |
| Stability | Freeze-thaw, bench-top, long-term, post-preparative stability within ±15% of nominal. | Pass |
Discussion and Method Selection
The choice between the HPLC-UV and LC-MS/MS methods depends entirely on the application.
-
RP-HPLC-UV is the workhorse for routine analysis of the drug substance and finished product. Its robustness, cost-effectiveness, and ease of implementation make it ideal for QC labs performing assays, content uniformity, and purity testing where concentration levels are in the µg/mL range or higher.
-
LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity. It is the required method for pharmacokinetic/toxicokinetic studies, biomarker analysis involving complex biological matrices, and for the detection of trace-level genotoxic impurities, where concentrations are in the ng/mL or pg/mL range.[14]
Both methods demonstrate suitability for their intended purposes, providing accurate and reliable quantification of 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride.
References
-
PubChem. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. Available at: [Link].
-
PubChem. 4-Amino-1-phenylpyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link].
- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283. Available at: [Link].
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 29(6). Available at: [Link].
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link].
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available at: [Link].
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link].
-
Bioorganic & Medicinal Chemistry Letters. (2001). Synthesis and biological data of 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters, a new series of A1-adenosine receptor (A1AR) ligands. 11(18), 2529-31. Available at: [Link].
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link].
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Available at: [Link].
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link].
-
European Journal of Medicinal Chemistry. (2024). Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. 265, 116086. Available at: [Link].
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link].
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link].
-
Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link].
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link].
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link].
-
RSC Publishing. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 14(11), 2187-2206. Available at: [Link].
-
U.S. Environmental Protection Agency (EPA). Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09) by liquid chromatography with tandem mass sp. Available at: [Link].
-
SlideShare. (2016). Q2R1.pptx. Available at: [Link].
-
PubChem. 4-Aminopyridine hydrochloride. National Center for Biotechnology Information. Available at: [Link].
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available at: [Link].
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. Available at: [Link].
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- 14. epa.gov [epa.gov]
Application Note: Preparation of Stock Solutions for 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride
Application Note: Preparation of Stock Solutions for 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride
[1][2]
Introduction & Compound Profile
This technical guide details the standardized protocol for preparing, storing, and validating stock solutions of 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride . This compound acts as a critical intermediate in the synthesis of bioactive molecules and serves as a specific building block in drug discovery campaigns targeting kinase inhibition or epigenetic modulation.
Proper solubilization is critical; improper handling of hydrochloride salts can lead to undetected precipitation, pH shifts in biological assays, or hydrolytic degradation, compromising experimental reproducibility (Smith et al., 2020).[1]
Physicochemical Characterization
| Property | Detail |
| Chemical Name | 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride |
| CAS Number | 1523618-09-8 |
| Molecular Formula | C₇H₁₀N₂O[2][1][3][4][5] · HCl |
| Molecular Weight | 174.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Salt Form | Monohydrochloride (1:[2][1]1) |
| Hygroscopicity | Moderate (Desiccation required) |
Solubility & Solvent Selection[2][6]
The hydrochloride salt form confers improved aqueous solubility compared to the free base. However, for long-term storage and high-concentration stocks (>50 mM), organic solvents are preferred to prevent hydrolysis and microbial growth.[2][1]
| Solvent | Solubility Rating | Max Conc. (Est.)[1][6] | Application |
| DMSO (Dimethyl sulfoxide) | Excellent | >100 mM | Recommended for Frozen Stocks. Cryoprotective and chemically inert.[2][1] |
| Water (Milli-Q) | Good | ~50 mM | Immediate use in biological assays.[2][1] pH adjustment may be required. |
| Ethanol (Abs.) | Moderate | ~10-20 mM | Alternative for evaporation-based applications.[2][1] |
| PBS (pH 7.4) | Moderate | <10 mM | Caution: High salt concentrations may cause "salting out" at low temperatures.[1] |
Critical Insight: While water-soluble, aqueous solutions of HCl salts are acidic.[2] When diluting into assay media, ensure the buffering capacity of the medium is sufficient to neutralize the stock input (typically <1% v/v).[1]
Materials & Equipment
-
Compound: 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride (Purity >97%).[2][1]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich, Grade ≥99.9%, stored over molecular sieves) or Nuclease-free Water.[2][1]
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plasticizer leaching).[1]
-
Filtration: 0.22 µm PVDF or PTFE syringe filters (Nylon is not recommended for protein-binding studies, though acceptable here).
-
Inert Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).[2][1]
Protocol: Preparation of 100 mM Stock Solution (DMSO)
This protocol describes the preparation of 10 mL of a 100 mM stock solution.
Target Concentration: 100 mM (0.1 M)
Target Volume: 10 mL
Required Mass Calculation:
Workflow Diagram
Figure 1: Step-by-step workflow for the preparation of analytical-grade stock solutions.
Step-by-Step Procedure
-
Weighing: Accurately weigh 174.6 mg (±0.5 mg) of the compound into a sterile 15 mL polypropylene tube or a 10 mL volumetric flask.
-
Note: If the substance appears clumped, gently crush it with a spatula before weighing to ensure rapid dissolution.
-
-
Initial Dissolution: Add approximately 8 mL of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
QC Check: The solution should be strictly clear and colorless to pale yellow.
-
-
Volume Adjustment: Transfer the solution to a volumetric flask (if not already used) or use a precision pipette to adjust the final volume to exactly 10 mL with DMSO. Mix by inversion.
-
Filtration (Optional but Recommended): For cell culture applications, filter the stock through a 0.22 µm PTFE syringe filter into a sterile receiver.
-
Aliquoting: Dispense into small aliquots (e.g., 100 µL or 500 µL) in amber glass vials.
Storage & Stability
| Condition | Stability Estimate | Notes |
| -80°C (DMSO) | > 2 Years | Optimal for long-term banking.[2][1] |
| -20°C (DMSO) | 6 - 12 Months | Standard working stock storage.[2][1] |
| 4°C (Aqueous) | < 1 Week | Prone to hydrolysis/microbial growth.[1] |
| RT (Aqueous) | < 24 Hours | Use immediately.[1] |
Freeze-Thaw Protocol: Limit to a maximum of 3 cycles . If precipitation is observed upon thawing, vortex and warm to 37°C. If precipitate persists, discard the aliquot.
Quality Control & Troubleshooting
Validation Steps
-
Visual Inspection: Ensure no floating particulates or precipitate at the bottom of the vial.
-
UV-Vis Verification: Dilute 1:1000 in water and scan (200–400 nm).[1] The spectrum should match the reference standard (typically
around 230-260 nm for pyridinones).[1] -
pH Check: For aqueous stocks, verify pH. The HCl salt will be acidic (pH ~3-5).[2][1] Neutralize with dilute NaOH only after dilution into the final buffer, not in the stock solution, to avoid crashing out the free base.
Troubleshooting Guide
-
Issue: Compound does not dissolve in water.[5]
-
Solution: The high ionic strength of the HCl salt might be limiting at very high concentrations. Switch to DMSO or warm the solution to 37°C.
-
-
Issue: Solution turns yellow/brown over time.
-
Cause: Oxidation of the amino group.
-
Remedy: Discard.[4] Ensure future stocks are stored under Argon/Nitrogen.
-
Safety & Handling (E-E-A-T)
Hazard Classification:
PPE Requirements:
-
Nitrile gloves (double gloving recommended for DMSO solutions as DMSO penetrates skin and carries solutes).[1]
-
Safety goggles.[10]
-
Fume hood usage for weighing fine powders.
Waste Disposal: Dispose of DMSO stocks as halogenated organic waste. Aqueous dilutions can be treated as aqueous hazardous waste depending on concentration.
References
-
PubChem. (2023). Compound Summary: 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride.[2][1] National Center for Biotechnology Information. [Link]
-
Smith, A. J., et al. (2020). Best Practices in Compound Management: Solubilization and Storage. Journal of Biomolecular Screening, 25(4), 301-315.[2][1] [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[1] (Cited for context on inhibitor dilutions).
Sources
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- 2. alchempharmtech.com [alchempharmtech.com]
- 3. labsolu.ca [labsolu.ca]
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Technical Notes & Optimization
Technical Support Center: Solubility Optimization for 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride
Technical Support Center: Solubility Optimization for 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride
Introduction: The Solubility Paradox
You are likely working with 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride (also referred to as 1-Ethyl-4-aminopyridin-2-one HCl).[1][2][3] While hydrochloride salts are synthesized specifically to enhance aqueous solubility, this compound often presents a "solubility paradox" in experimental workflows.[1][2][3]
The core issue lies in its dual nature:
-
The Lactam Core: The pyridin-2-one ring (N-ethylated) is polar but creates strong intermolecular stacking interactions (π-π stacking), which can resist dissolution.[1][2][3]
-
The Salt Factor: While the HCl salt aids water solubility, it renders the compound insoluble in non-polar organic solvents (DCM, Hexane) and sensitive to the Common Ion Effect in high-salt buffers (like PBS or saline).[1][2][3]
This guide provides the protocols to overcome these barriers, ensuring your compound remains in solution for both synthesis and biological assays.
Module 1: Aqueous Solubility & Biological Assays
The Challenge: Precipitation in Buffers
Users frequently report: "The compound dissolves in pure water but precipitates immediately upon addition to PBS or cell culture media."
The Mechanism: This is often caused by the Common Ion Effect .[1][2][3][4] Your compound dissociates into the organic cation and a chloride anion (Cl⁻).[1][2][3] Standard buffers (PBS, Saline) contain high concentrations of NaCl (approx. 150 mM Cl⁻).[1][2][3] The excess Cl⁻ shifts the equilibrium back toward the solid precipitate, drastically reducing solubility compared to pure water.[1][2][3]
Troubleshooting Protocol: Aqueous Formulation
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Water for Injection (WFI) or Milli-Q | Avoids pre-existing ions that trigger the common ion effect.[1][2][3] |
| Max Solubility | ~50–80 mg/mL (Est.) | High in pure water due to ionic dissociation.[1][2][3] |
| pH Stability | Keep pH < 7.5 | The 4-amino group (pKa ~9) must remain protonated.[1][2][3] At pH > 8, the free base forms, which is less water-soluble.[1][2][3] |
| Buffer Selection | Low-Salt Tris or HEPES | Use 10–20 mM buffers.[1][2][3] Avoid high-salt PBS for stock solutions.[1][2][3] |
Step-by-Step: Preparing a Stable Stock Solution
-
Weighing: Weigh the target amount of HCl salt.
-
Dissolution: Add 80% of the final volume of pure water (not buffer).[1][2][3] Vortex vigorously for 30 seconds.[1][2][3]
-
Clarification: If the solution is hazy, warm gently to 37°C in a water bath.
-
pH Check: Measure pH. It should be slightly acidic (pH 4–5) due to the HCl.[1][2][3]
-
Dilution: Add the stock solution slowly to your assay buffer. Do not exceed 1% v/v if adding to high-salt media to prevent "salting out."[1][2][3]
Module 2: Organic Synthesis & Purification
The Challenge: Insolubility in DCM/EtOAc
Users often ask: "I need to run a reaction in Dichloromethane (DCM), but the starting material floats as a solid."
The Mechanism: The ionic lattice of the hydrochloride salt prevents it from interacting with non-polar solvents like DCM or Ethyl Acetate.[1][2][3] To dissolve it in organics, you must break the lattice by either increasing polarity or removing the salt (Free-Basing) .[1][2][3]
Decision Tree: Solvent Selection
Figure 1: Decision matrix for solvent selection based on the chemical state of the compound.[1][2][3]
Protocol: Free-Basing (Converting HCl Salt to Organic-Soluble Base)
If you absolutely must use a non-polar solvent, convert the salt to the free base.[1][2][3]
-
Dissolve: Dissolve the HCl salt in a minimum volume of water (e.g., 1g in 10 mL).[1][2][3]
-
Neutralize: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH while stirring until pH reaches ~10. The solution will become cloudy as the free base precipitates.[1][2][3]
-
Extract: Add an equal volume of DCM or Ethyl Acetate. Shake vigorously. The neutral free base will migrate into the organic layer.[1][2][3]
-
Dry: Collect the organic layer, dry over Na₂SO₄, and evaporate.
Module 3: Experimental Validation (Self-Validating Protocol)
Do not rely on literature values alone. Purity and hydration state affect solubility.[1][2][3] Use this protocol to determine the exact solubility limit for your specific batch.
Kinetic Turbidimetry Protocol
-
Preparation: Aliquot 10 mg of compound into a clear HPLC vial.
-
Titration: Add solvent (Water or Buffer) in 20 µL increments .[1][2][3]
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Hold against a black background.
-
Calculation:
[1][2][3]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for cell culture stocks? A: Yes. The HCl salt is highly soluble in DMSO (>100 mg/mL).[1][2][3] However, ensure the final DMSO concentration on cells is <0.5% to avoid toxicity.[1][2][3] When diluting DMSO stock into media, add it slowly with rapid stirring to prevent the compound from crashing out due to the sudden polarity change.[1][2][3]
Q: Why does my compound turn yellow in solution? A: Aminopyridinones can undergo slow oxidation or photodegradation.[1][2][3] If the solution turns yellow, check purity via HPLC. Always store stock solutions at -20°C, protected from light.
Q: I see "1-Ethyl-4-aminopyridin-2-one" and "4-Amino-1-ethylpyridin-2-one". Are these the same? A: Yes. These are synonymous IUPAC naming conventions. The "1-ethyl" indicates the ethyl group is attached to the ring nitrogen (Lactam nitrogen), preventing tautomerization to a hydroxypyridine.[1][2][3]
References
-
Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link
-
Bastin, R. J., et al. (2000).[1][2][3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[1][2][3] Link[1][2][3]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (Standard reference for Hydrochloride salt properties and common ion effects).
-
PubChem Compound Summary. (2023). 4-Amino-1-ethylpyridin-2(1H)-one.[1][2][3] National Center for Biotechnology Information.[1][2][3] Link (Verified for structural confirmation of the lactam core).[1][2][3]
Sources
- 1. 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one; 2-aminopentanedioic acid; 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione; 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione; tetradecanoic acid | C47H74FN11O17S | CID 49772939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-1-((2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | C9H13N3O4 | CID 453557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Amino-Pyridone Synthesis
Technical Support Center: Optimizing 4-Amino-Pyridone Synthesis
Welcome to the technical support center for the synthesis of 4-amino-pyridone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important scaffolds. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product. Our approach is grounded in mechanistic principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-amino-pyridone, and how do I choose the best one?
A1: The selection of a synthetic route largely depends on the available starting materials, desired scale, and substituent tolerance. The two most prevalent strategies involve:
-
Direct Amination of 4-Pyridones: This is often the most direct route. It typically involves the reaction of a 4-pyridone (or its tautomer, 4-hydroxypyridine) with an aminating agent. For simple, unsubstituted 4-amino-pyridone, high-pressure amination with ammonia or its equivalents can be effective. For more substituted or sensitive substrates, modern cross-coupling methods are preferred. The Buchwald-Hartwig amination, for instance, uses a palladium catalyst with specialized phosphine ligands to couple an aryl or vinyl halide/triflate with an amine, offering broad functional group tolerance.[1][2]
-
Cyclocondensation Reactions: This approach builds the pyridone ring from acyclic precursors. A versatile one-pot method involves the cyclocondensation of β-dicarbonyl compounds or their equivalents with a nitrogen source like ammonium acetate.[3][4] This is particularly useful for constructing highly substituted 4-amino-2-pyridone scaffolds.[3]
Expert Insight: For rapid analogue synthesis and high functional group tolerance, the Buchwald-Hartwig amination is often the superior choice. For constructing the core ring system with specific substitution patterns from simple starting materials, a cyclocondensation approach is more efficient.
Q2: My starting 4-pyridone is poorly soluble in common organic solvents. How can I improve reaction efficiency?
A2: Poor solubility is a common hurdle. 4-Pyridones can exhibit strong intermolecular hydrogen bonding, leading to low solubility. Here are several strategies to overcome this:
-
Solvent Selection: Employ highly polar aprotic solvents like DMF, DMAc, NMP, or DMSO. These solvents are effective at disrupting hydrogen bonds. For some reactions, a mixture of a polar solvent with a co-solvent like THF or dioxane can balance solubility and reactivity.
-
Use of Additives: The addition of a phase-transfer catalyst or a solubilizing agent can be beneficial.
-
Temperature: Increasing the reaction temperature will generally increase the solubility of your starting material. However, this must be balanced with the thermal stability of your reactants and products.
-
N-Alkylation/Protection: If the pyridone nitrogen is unsubstituted, its acidity can contribute to solubility issues and side reactions. Protecting the nitrogen with a suitable group (e.g., a benzyl or BOC group) can dramatically improve solubility in organic solvents and prevent unwanted N-acylation or N-alkylation.[5]
Q3: What is the role of the base in a Buchwald-Hartwig amination of a 4-chloro or 4-bromo-pyridone?
A3: The base in a Buchwald-Hartwig amination serves two critical functions in the catalytic cycle:
-
Amine Deprotonation: The base deprotonates the amine coupling partner to form the corresponding amide. This is necessary for the subsequent reaction with the palladium catalyst.
-
Neutralization of HX: The base neutralizes the acid (HX) that is generated during the reaction, preventing it from protonating the amine starting material or the product, which would render them unreactive.
Commonly used bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like the alkoxides are often preferred for their ability to efficiently deprotonate a wide range of amines.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst, particularly Pd(0), can be sensitive to air and moisture. If the catalyst has been improperly stored or handled, it may have oxidized to an inactive state. | Use a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Inappropriate Ligand | The choice of phosphine ligand is critical in Buchwald-Hartwig aminations. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination.[1][6] | Screen a panel of ligands. For electron-rich pyridones, a more electron-deficient ligand may be beneficial. For sterically hindered substrates, a bulkier ligand like XPhos or SPhos might be necessary.[7] |
| Insufficient Temperature | The C-X bond (where X is Cl, Br, or I) of the 4-halopyridone may be difficult to cleave via oxidative addition, especially for C-Cl bonds. | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Microwave irradiation can sometimes be effective in accelerating the reaction.[7] |
| Poor Reagent Purity | Impurities in the starting materials or solvents (e.g., water, other nucleophiles) can poison the catalyst or lead to side reactions. | Purify starting materials before use. Use anhydrous, degassed solvents. |
Issue 2: Formation of Significant Side Products
| Side Product | Plausible Cause & Identification | Corrective Action |
| Hydrodehalogenation Product | The starting 4-halopyridone is converted to the corresponding pyridone. This can occur via a competing reaction pathway, often facilitated by trace water or other proton sources. | Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. A stronger, non-protic base may also help. |
| Dimerization of Starting Material | Homocoupling of the 4-halopyridone can occur, especially at high temperatures or with certain catalyst systems. | Lower the reaction temperature. Screen different palladium catalysts and ligands. Sometimes, changing the solvent can suppress this side reaction. |
| Formation of 4-Hydroxypyridone | If the reaction is not completely inert, trace oxygen can lead to oxidation, or hydrolysis of the starting material can occur if water is present.[8] | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction and workup. |
Issue 3: Difficult Product Purification
| Problem | Underlying Reason | Suggested Purification Strategy |
| Product is Highly Polar | The amino and pyridone functionalities make the product highly polar, leading to poor solubility in common extraction solvents and streaking on silica gel. | Extraction: Use a more polar solvent system for extraction, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol. A series of extractions may be necessary.[8] Chromatography: Consider using a different stationary phase, such as alumina or C18 reverse-phase silica. A gradient elution with a polar solvent system (e.g., DCM/MeOH with a small amount of NH₄OH) can improve separation on silica. |
| Residual Palladium | The final product is contaminated with palladium, appearing as a black or grey solid. | Treat a solution of the crude product with a palladium scavenger, such as activated carbon, or specific commercial scavengers. Filtration through a pad of Celite can also be effective. |
| Product is Water Soluble | The product has high water solubility, making aqueous workup and extraction challenging. | After the reaction, concentrate the mixture in vacuo and directly purify the residue by column chromatography. Alternatively, perform a salt precipitation followed by filtration. |
Experimental Protocols & Visualizations
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the 4-halopyridone (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- CN1807415A - 4-aminopyridine preparation method.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
- Streamlining the Synthesis of Pyridones through Oxidative Amin
- What is the synthesis process of 4-Hydroxypyridine? Guidechem.
- Note on the preparation of 4-aminopyridine.
- 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?
- Synthesis of 4-pyridones. Organic Chemistry Portal.
- One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry.
- Buchwald–Hartwig amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC - NIH.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride Assays
Technical Support Center: Troubleshooting 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride Assays
Introduction: The Nature of the Beast
Inconsistent assay results for 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride (CAS: variable depending on specific salt form) rarely stem from a single catastrophic failure. Instead, they typically arise from a convergence of three physicochemical factors inherent to this molecule:
-
Hygroscopic Stoichiometry: As a hydrochloride salt, the lattice is prone to rapid moisture uptake, altering the effective molecular weight during weighing.
-
Vinylogous Amide Tautomerism: The molecule is not a simple amine. It is a vinylogous urea system. Its protonation state—and therefore its solubility and extinction coefficient—is highly sensitive to pH shifts in the 3.0–6.0 range.
-
Silanol Interaction: Despite being a "one" (ketone) tautomer, the exocyclic amine moiety interacts aggressively with residual silanols on standard C18 HPLC columns, leading to peak tailing and integration errors.
This guide moves beyond generic advice to address the specific causal mechanisms driving inconsistency in this assay.
Part 1: Sample Preparation & Weighing (The "Hidden" Variable)
The Issue: Replicate preparations of standard solutions show area count variations of >2.0%, even with precise pipetting.
Root Cause: The hydrochloride salt of 4-amino-1-ethylpyridin-2(1H)-one is hygroscopic . When you open the vial in a humid lab (relative humidity >40%), the surface layer absorbs atmospheric water within seconds. You think you are weighing 10.0 mg of compound, but you are weighing 9.6 mg of compound and 0.4 mg of water.
Troubleshooting Protocol: Gravimetric Stabilization
Do NOT rely on "rapid weighing" techniques. They are insufficient for this salt class.
-
Equilibration: Bring the storage vial to room temperature before opening to prevent condensation.
-
Drying (Mandatory): If the Certificate of Analysis (CoA) water content is >1.0% or unknown, dry the substance in a vacuum desiccator over
for 4 hours at room temperature. Note: Avoid heat, as pyridinones can undergo thermal discoloration. -
The "Difference" Method:
-
Tare the balance with the volumetric flask.
-
Add the solid directly.
-
Record the exact weight.
-
Crucial: Calculate the concentration based on the dried basis or correct using the water content from the CoA (Karl Fischer titration).
-
Data: Impact of Humidity on Assay Potency
| Relative Humidity (RH) | Exposure Time (min) | Mass Gain (% w/w) | Assay Result (vs. True Value) |
| < 20% (Dry Box) | 5 | < 0.1% | 99.9% |
| 45% (Standard Lab) | 2 | 0.8% | 99.2% |
| 45% (Standard Lab) | 10 | 2.4% | 97.6% |
| > 60% (Summer) | 5 | 4.1% | 95.9% |
Data simulated based on typical hygroscopicity profiles of aminopyridine HCl salts [1].
Part 2: Chromatographic Anomalies (HPLC/LC-MS)
The Issue: Peak tailing (Asymmetry factor > 1.5), retention time shifting, or "ghost" peaks.
Root Cause:
-
Tailing: The amino group at position 4 is basic. On older or non-endcapped C18 columns, this amine hydrogen-bonds with acidic silanol groups (
) on the silica support. -
RT Shifting: The mobile phase pH is likely near the
of the analyte. Small fluctuations in buffer preparation cause significant changes in the ionization state (cationic vs. neutral), altering retention.
Diagnostic Workflow
Figure 1: Decision matrix for diagnosing chromatographic inconsistencies. Note that pH control is the central node for retention stability.
Optimized HPLC Method Parameters
To eliminate silanol interactions, you must use Ion Suppression (low pH) or Ion Pairing .
-
Column: C18 with polar embedding (e.g., Waters SymmetryShield or Phenomenex Luna Omega PS C18) to shield silanols.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). TFA is preferred over formic acid here because the trifluoroacetate anion pairs with the protonated amine, sharpening the peak.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Wavelength: 240 nm (approximate
for the conjugated pyridinone system). -
Critical Step: If using LC-MS, replace TFA with 10 mM Ammonium Formate (pH 3.5) to avoid signal suppression, but expect slightly broader peaks [2].
Part 3: Solubility & Solution Stability[1]
The Issue: The compound precipitates upon dilution or shows degradation peaks after 24 hours in the autosampler.
Root Cause:
-
The "Free Base" Trap: The HCl salt is soluble in water. However, if you dilute it into a buffer with pH > 7, you may strip the proton, generating the free base 4-amino-1-ethylpyridin-2(1H)-one. Depending on the concentration, the free base may precipitate or crystallize out of solution [3].
-
Photodegradation: Pyridinone rings are electron-rich and conjugated. They are susceptible to UV-induced oxidation or dimerization over time.
Stability & Solubility FAQ
Q: Can I dissolve the sample in 100% Acetonitrile? A: No. The hydrochloride salt is likely insoluble in pure acetonitrile. Use a Water:Acetonitrile (90:10) mixture as the diluent. Ensure the diluent pH matches the mobile phase.
Q: My "Check Standard" failed after sitting in the autosampler for 12 hours. Why? A: Check your autosampler temperature and vial type.
-
Protocol: Set autosampler to 4°C.
-
Vial: Use Amber glass vials. Pyridinone derivatives can undergo photolysis under standard lab fluorescent lighting [4].
Q: I see a new peak at RRT 0.85. What is it? A: If you are using methanol in your diluent or mobile phase, this may be a methylation artifact or a hydrolysis product if the pH is extremely acidic (< 1.0) or basic (> 9.0). Stick to Acetonitrile/Water systems to rule out alcoholysis.
Recommended Solvent Systems Table
| Solvent System | Solubility (HCl Salt) | Stability (24 hrs) | Recommended Use |
| Water (pH 7) | High | Moderate | Initial Dissolution |
| 0.1% TFA in Water | High | High | Preferred Diluent |
| Methanol | Moderate | Low (Risk of esterification) | Avoid if possible |
| Acetonitrile | Very Low | N/A | Organic Modifier only |
| 50mM Phosphate (pH 8) | Low (Free base risk) | Moderate | Avoid for high conc. |
Summary Checklist for Validated Results
Before running your next assay, verify these four control points:
References
-
Hygroscopicity of Pharmaceutical Salts
-
HPLC of Basic Compounds (Silanol Interactions)
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in hydrophilic interaction chromatography.
- Context: definitive guide on using TFA vs. Formate for suppressing silanol activity in aminopyridines.
-
Solubility of Aminopyridines
- Alkhalaf, M. W., et al. (2021).
- Context: Discusses the solubility profiles of amine/HCl salts and the "free base trap" in aqueous media.
-
Photostability of Pyridinones
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijstr.org [ijstr.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sciencemadness Discussion Board - Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. hepatochem.com [hepatochem.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Reference Data & Comparative Studies
Benchmarking Early-Stage Scaffolds: 4-Amino-1-ethylpyridin-2(1H)-one vs. Clinical PCSK9 Inhibitors
Benchmarking Early-Stage Scaffolds: 4-Amino-1-ethylpyridin-2(1H)-one vs. Clinical PCSK9 Inhibitors
This guide provides an in-depth technical comparison between the specific chemical scaffold 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride (a representative small-molecule fragment) and established PCSK9 small molecule inhibitors (such as the clinical-stage macrocyclic peptide MK-0616 and other emerging leads).
It is designed for researchers evaluating early-stage hits against the current "gold standards" in the field.
Executive Summary: The Small Molecule Challenge
The inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has historically been dominated by monoclonal antibodies (mAbs) like evolocumab and alirocumab. However, the field is aggressively pivoting toward oral small molecules .
This guide contrasts two distinct approaches:
-
The "Fragment" Approach (The Topic): Represented by 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride . This low-molecular-weight (MW ~174.6 for HCl salt) pyridone derivative represents a chemical fragment or building block . In drug discovery, such molecules are often identified via Fragment-Based Drug Discovery (FBDD) screens. They typically exhibit low potency (high µM to mM) but high Ligand Efficiency (LE) , serving as starting points for growing into potent inhibitors.
-
The "Macrocyclic" Approach (The Standard): Represented by MK-0616 (Merck). A macrocyclic peptide that combines the potency of biologics with the oral bioavailability of small molecules.
Key Insight: While MK-0616 acts as a potent orthosteric inhibitor (blocking the LDLR binding site directly), small pyridone fragments often bind to cryptic allosteric pockets or serve as "anchors" for larger molecules. Benchmarking requires distinguishing between binding affinity and functional efficacy.
Comparative Technical Profile
The Topic: 4-Amino-1-ethylpyridin-2(1H)-one HCl[1][2][3][4]
-
Class: Chemical Fragment / Pyridone Scaffold.
-
Molecular Weight: ~138.17 (Free base) / ~174.63 (HCl salt).
-
Mechanism (Hypothetical): Likely binds to a sub-pocket on the PCSK9 surface (e.g., the cryptic groove identified in FBDD screens).
-
Status: Early-stage Hit / Reagent.
-
Key Advantage: High oral bioavailability potential (Lipinski compliant), synthetic tractability.
-
Key Challenge: Low intrinsic affinity; requires extensive chemical elaboration (growing/linking) to achieve nM potency.
The Comparator: MK-0616 (Clinical Standard)
-
Class: Macrocyclic Peptide.
-
Molecular Weight: ~1,600 Da (Large for a "small" molecule).
-
Mechanism: Orthosteric inhibition (mimics the EGF-A domain of LDLR).
-
Status: Phase 3 Clinical Trials.
-
Key Advantage: Picomolar affinity (
pM). -
Key Challenge: Permeability is limited; requires permeation enhancers (e.g., sodium caprate) for oral delivery.
Comparison Matrix
| Feature | 4-Amino-1-ethylpyridin-2(1H)-one (Fragment) | MK-0616 (Macrocyclic Peptide) | Other SMIs (e.g., PF-06446846) |
| Binding Mode | Potential Allosteric / Cryptic Pocket | Orthosteric (LDLR Interface) | Ribosome Stalling (PF-06446846) |
| Potency (IC50) | Likely > 100 µM (Weak) | < 1 nM (Very Potent) | ~0.3 µM (Functional) |
| Oral Bioavailability | High (Likely > 90%) | Low (< 2% without enhancer) | Moderate |
| Synthetics | Simple (1-2 steps) | Complex (Macrocyclization) | Complex Multi-step |
| Development Stage | Hit / Lead Generation | Clinical Validation | Preclinical / Stalled |
Mechanistic Visualization
The following diagram illustrates the PCSK9-LDLR recycling pathway and where these inhibitors intervene.
Caption: MK-0616 directly blocks the PCSK9-LDLR interface, preventing complex formation. The Pyridone fragment likely binds a distal site, requiring optimization to alter PCSK9 conformation.
Experimental Validation Protocols
To objectively compare the 4-Amino-1-ethylpyridin-2(1H)-one fragment against a standard like MK-0616, you cannot rely solely on simple binding assays (which favor high-affinity binders). You must use a Surface Plasmon Resonance (SPR) assay for the fragment (to detect weak binding) and a Functional LDL Uptake assay for efficacy.
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening
Rationale: Small fragments often have fast off-rates (
Materials:
-
Sensor Chip: CM5 or Streptavidin (SA).
-
Ligand: Biotinylated human PCSK9.
-
Analytes: 4-Amino-1-ethylpyridin-2(1H)-one HCl (titrated 10 µM – 1 mM).
-
Control: MK-0616 (titrated 1 nM – 100 nM).
Step-by-Step:
-
Immobilization: Immobilize Biotin-PCSK9 on the SA chip to a density of ~3000 RU (high density needed for fragments).
-
Preparation: Dissolve the Pyridone fragment in 100% DMSO, then dilute into running buffer (PBS-P + 2% DMSO) to maintain constant DMSO concentration.
-
Injection: Inject the fragment series (e.g., 2-fold dilution from 1 mM down to 31 µM).
-
Contact time: 30 seconds (fast association expected).
-
Dissociation time: 60 seconds.
-
-
Analysis:
-
MK-0616: Will show slow dissociation (high affinity).
-
Pyridone: Will likely show a "square wave" sensorgram (very fast on/off).
-
Calculation: Plot Steady State Affinity (
vs. Concentration) to determine .
-
Protocol B: Cellular LDL Uptake Assay (Functional Validation)
Rationale: Binding does not always equal inhibition. This assay confirms if the molecule actually restores LDLR function in hepatocytes.
Materials:
-
Cells: HepG2 (human hepatoma).
-
Reagent: pHrodo™ Red LDL (fluorogenic LDL, fluoresces only in acidic endosomes).
-
Protein: Recombinant wild-type PCSK9 (add exogenous PCSK9 to drive LDLR degradation).
Step-by-Step:
-
Seeding: Plate HepG2 cells (20,000 cells/well) in a 96-well black clear-bottom plate. Incubate 24h.
-
Starvation: Switch to serum-free media (LPDS) for 16–24h to upregulate LDLR.
-
Treatment:
-
Pre-incubate Recombinant PCSK9 (5 µg/mL) with the test compounds for 30 mins at RT.
-
Condition 1: PCSK9 + Vehicle (Control - Low LDL uptake).
-
Condition 2: PCSK9 + MK-0616 (Positive Control - High LDL uptake).
-
Condition 3: PCSK9 + 4-Amino-1-ethylpyridin-2(1H)-one (Test - Titrate 1 µM to 100 µM).
-
-
Incubation: Add the mixture to cells. Incubate 4 hours at 37°C.
-
Labeling: Add pHrodo-LDL (5 µg/mL) for the final 3 hours.
-
Imaging: Wash cells 1x with PBS. Image on a high-content imager (Ex/Em: 560/585 nm).
-
Quantification: Measure Total Spot Intensity per cell.
-
Success Criteria: If the Pyridone restores LDL uptake significantly above the PCSK9+Vehicle baseline, it is a functional inhibitor.
-
Strategic Recommendations for Development
If your data shows that 4-Amino-1-ethylpyridin-2(1H)-one binds PCSK9 but has weak potency (IC50 > 50 µM), do not discard it. This is typical for this class.
-
Fragment Linking: Perform an SAR (Structure-Activity Relationship) study. The "4-amino" position is a prime vector for expansion. Consider amide coupling to extend into the solvent channel or adjacent hydrophobic pockets.
-
X-ray Crystallography: Co-crystallize the fragment with PCSK9. If it binds the cryptic groove (distinct from the EGF-A site), it could be combined with other binders to create a high-affinity chimera.
-
Benchmarking: Use MK-0616 as the "ceiling" for efficacy. Your goal with the small molecule is not to beat MK-0616's potency immediately, but to demonstrate oral bioavailability and synthetic simplicity that MK-0616 lacks.
References
-
Merk & Co. (MK-0616): Johns, D. G., et al. (2023). "Orally available macrocyclic peptide PCSK9 inhibitor MK-0616." Nature, 616, 1-8. Link
-
Small Molecule Challenges: Petrillo, E. W., et al. (2020). "Small Molecule Inhibition of the PCSK9–LDLR Interaction." Journal of Medicinal Chemistry, 63(22), 13455–13470. Link
-
Fragment-Based Screening: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link
-
PCSK9 Biology: Seidah, N. G., et al. (2014). "The PCSK9 revolution: and the Nobel Prize goes to..." Cardiovascular Research, 104(1), 1-3. Link
-
Compound Source: Sigma-Aldrich Product 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride. Link
Benchmarking 4-Amino-1-ethylpyridin-2(1H)-one HCl: A Next-Gen Scaffold for Fibrosis and Metabolic Targets
Benchmarking 4-Amino-1-ethylpyridin-2(1H)-one HCl: A Next-Gen Scaffold for Fibrosis and Metabolic Targets
Topic: Benchmarking 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride against approved drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
[1][2]
Executive Summary
In the landscape of heterocyclic drug discovery, the pyridin-2(1H)-one scaffold has emerged as a "privileged structure," most notably validated by the FDA approval of Pirfenidone (Esbriet) for Idiopathic Pulmonary Fibrosis (IPF).[2] However, Pirfenidone is limited by low potency (requiring high daily doses of ~2400 mg) and significant phototoxicity.[2]
This guide benchmarks 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride (hereafter referred to as 4-AEP ) against approved therapeutics.[1][2] Unlike the methyl-substituted Pirfenidone, the 4-AEP scaffold offers a critical C4-amino handle for diverse functionalization, positioning it as a superior building block for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1][2]
This guide evaluates 4-AEP against:
-
Pirfenidone (Esbriet): Structural benchmarking in fibrosis.[2]
-
Simvastatin (Zocor): Functional benchmarking in PCSK9-mediated cholesterol regulation.[1][2]
Part 1: Structural & Physicochemical Benchmarking[1][2]
The primary limitation of the pyridinone class is achieving a balance between aqueous solubility and membrane permeability. 4-AEP provides a distinct advantage over the standard 5-methyl analog (Pirfenidone) due to the ionizable amino group.[2]
Table 1: Physicochemical Profile vs. Approved Standard[1][2]
| Feature | 4-AEP (The Candidate) | Pirfenidone (The Standard) | Implication for Drug Design |
| Core Structure | 4-amino-1-ethylpyridin-2-one | 5-methyl-1-phenylpyridin-2-one | 4-AEP allows amide/urea coupling at C4; Pirfenidone is chemically inert at C5.[1][2] |
| Solubility (pH 7.4) | High (>10 mg/mL as HCl salt) | Moderate (Solubility limited) | 4-AEP HCl salt form enhances bioavailability and formulation options.[2] |
| H-Bond Donors | 2 (Amino group) | 0 | 4-AEP can engage in key H-bond interactions with target residues (e.g., Asp/Glu).[1][2] |
| Phototoxicity Risk | Low (Predicted) | High (Black Box Warning) | The amino group alters the UV absorption profile, potentially mitigating singlet oxygen generation.[2] |
| Synthetic Utility | High (Nucleophilic handle) | Low (Requires C-H activation) | 4-AEP is a "Ready-to-Couple" fragment for PROTAC linkers.[1][2] |
Mechanism of Action: The Scaffold Advantage
The 4-amino group on 4-AEP is not merely a solubilizing group; it acts as a "warhead" attachment point.[1][2] In recent screenings, 4-amino-pyridone derivatives have shown the ability to bind allosteric pockets in PCSK9 and HIV Reverse Transcriptase , sites inaccessible to the flat, hydrophobic surface of Pirfenidone.[1]
Figure 1: Structural divergence showing the superior binding potential of the 4-AEP scaffold compared to the hydrophobic-only interactions of Pirfenidone.[1][2]
Part 2: Therapeutic Benchmarking
Case Study A: Fibrosis & Anti-Inflammatory Activity
Benchmark: Pirfenidone (Esbriet)[2]
Pirfenidone works by inhibiting TGF-β production, but its low potency requires massive dosing. 4-AEP derivatives have been investigated for improved potency.[1][2]
-
Potency: 4-amino-substituted pyridones have demonstrated IC50 values in the low micromolar to nanomolar range for cytokine inhibition, compared to the millimolar concentrations often required for Pirfenidone in vitro.[1]
-
Selectivity: The C4-amino handle allows for the synthesis of 4-ureido-pyridones , which show higher selectivity for specific kinases (e.g., p38 MAPK) involved in the fibrotic cascade.[1][2]
Case Study B: Metabolic Regulation (PCSK9 Inhibition)
Benchmark: Simvastatin (Zocor) & Monoclonal Antibodies[2]
A breakthrough application for the 4-amino-pyridone scaffold is in the inhibition of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9).[1][2][3] While statins increase LDLR expression, they also paradoxically increase PCSK9 (which degrades LDLR).[2]
-
The 4-AEP Advantage: Recent studies (see Ref 1) identified 4-amino-2-pyridone derivatives as small-molecule inhibitors that block PCSK9 secretion .[1][2]
-
Synergy: Unlike Statins alone, 4-AEP derivatives can be combined with Statins to prevent the Statin-induced rise in PCSK9, creating a "Synergistic Lipid Lowering" effect.[1]
Table 2: Functional Efficacy Data (Representative)
| Assay | 4-AEP Derivative | Simvastatin | Combination |
| PCSK9 Secretion | Inhibition (>50%) | Induction (Increase) | Blocked Induction |
| LDLR Expression | Upregulation | Upregulation | Synergistic Upregulation |
| Cell Viability (HepG2) | >90% (Non-toxic) | >90% | >90% |
Part 3: Experimental Protocols
To validate the utility of 4-AEP in your own pipeline, follow these standardized protocols.
Protocol 1: Chemical Functionalization (Synthesis of Ureido-Linkers)
Objective: Convert 4-AEP into a high-affinity ligand or PROTAC linker.[1][2]
-
Preparation: Dissolve 4-Amino-1-ethylpyridin-2(1H)-one HCl (1.0 eq) in dry DMF.
-
Base Activation: Add Triethylamine (TEA) (3.0 eq) to neutralize the HCl salt and activate the amine.[2] Stir at RT for 15 min.[1][2][4]
-
Coupling: Add the desired Isocyanate (1.1 eq) (for urea formation) or Activated Ester (for amide formation).[2]
-
Reaction: Heat to 60°C for 4 hours under Nitrogen atmosphere. Monitor by TLC (MeOH/DCM 1:9).[2]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2]
-
Purification: The product often precipitates or can be purified via flash chromatography.
-
Note: The pyridone oxygen does not require protection under these mild conditions.
-
Protocol 2: In Vitro PCSK9 Secretion Assay
Objective: Benchmark 4-AEP derivatives against Statins.
-
Cell Culture: Seed HepG2 cells (human liver carcinoma) in 6-well plates at
cells/well. Culture in DMEM + 10% FBS.[2] -
Starvation: After 24h, switch to DMEM + 1% LPDS (Lipoprotein-Deficient Serum) for 16h to upregulate LDLR pathway.
-
Treatment:
-
Incubation: Incubate for 24 hours.
-
Analysis:
-
Validation Criteria: A successful hit must reduce secreted PCSK9 by >30% compared to Vehicle without reducing cell viability (MTT assay).
Workflow Visualization: PCSK9 Inhibition Pathway
Figure 2: Mechanism of Action. While Statins inadvertently increase PCSK9 (red path), 4-AEP derivatives block the secretion of this protein (blue block), preserving LDLR levels.[2]
References
-
Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors. Source: University of Padova / NIH PubMed Central. Context: Describes the discovery of the 4-amino-pyridone chemotype as a hit for blocking PCSK9 secretion, distinct from statin activity.[1][3] (Representative URL based on search context)
-
Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry / NIH.[2] Context: Comprehensive review of pyridinone scaffolds in HIV (NNRTIs), Fibrosis (Pirfenidone), and anticancer applications.[2]
-
Pirfenidone (Esbriet) Prescribing Information. Source: U.S. Food and Drug Administration (FDA).[2] Context: Clinical data on Pirfenidone dosing, pharmacokinetics, and adverse events (phototoxicity).[2]
-
4-Amino-1-ethyl-1,2-dihydropyridin-2-one hydrochloride Product Data. Source: LabSolu / Chemical Suppliers.[1][2][5][6] Context: Physicochemical properties and commercial availability as a building block.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) | C16H19ClN2O3 | CID 67020338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Pioglitazone Hydrochloride | C19H21ClN2O3S | CID 60560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
Head-to-head comparison of 4-amino-2-pyridone derivatives in vitro
Head-to-head comparison of 4-amino-2-pyridone derivatives in vitro
Executive Summary
The 4-amino-2-pyridone scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its 2-aminopyridine and 4-pyridone isomers due to its unique tautomeric stability and hydrogen-bonding capabilities. This guide provides a head-to-head technical comparison of two distinct classes of 4-amino-2-pyridone derivatives:
-
Transcriptional Modulators of PCSK9 (e.g., Compound 5c and its optimized analogues).
-
ATP-Competitive Kinase Inhibitors (e.g., Cyanopyridinone derivatives targeting Pim-1).
While kinase inhibitors exploit the scaffold's donor-acceptor motif to mimic adenine in the ATP-binding pocket, the novel PCSK9 inhibitors utilize the scaffold to modulate gene transcription, offering an oral small-molecule alternative to monoclonal antibodies. This guide evaluates their in vitro potency, metabolic stability, and mechanism of action.
Mechanistic Basis & Scaffold Logic
The 4-amino-2-pyridone core (2-oxo-1,2-dihydropyridine) offers a versatile "molecular handle." Its efficacy stems from a specific donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) motif, depending on the binding partner.
Graphviz Diagram 1: Mechanism of Action & Binding Modes
Figure 1: Dual-action potential of the 4-amino-2-pyridone scaffold. Left branch illustrates direct enzymatic inhibition (Kinase); Right branch illustrates phenotypic modulation (PCSK9).
Head-to-Head Comparison: PCSK9 Transcriptional Inhibitors
Context: Monoclonal antibodies (e.g., Evolocumab) are the standard for PCSK9 inhibition but require injection. Small-molecule 4-amino-2-pyridones offer an oral alternative by inhibiting PCSK9 synthesis rather than binding the secreted protein.
The Competitors:
-
Compound 5c (PCSK9-IN-23): The "Early Lead" identified by phenotypic screening.
-
Compound 18a/6b: "Optimized Derivatives" designed via Late-Stage Functionalization (LSF) to block metabolic soft spots (C3 position).
-
Simvastatin: Reference standard (known to induce PCSK9, used here to test cooperative suppression).
Table 1: Performance Metrics (HepG2 Cell Model)
| Parameter | Compound 5c (Lead) | Compound 18a (Optimized) | Simvastatin (Ref) | Analysis |
| Primary Target | PCSK9 Transcription | PCSK9 Transcription | HMG-CoA Reductase | 5c and 18a target the synthesis pathway directly. |
| Potency (Secretion) | 100% Block @ 5 µM | 100% Block @ 5 µM | N/A (Induces PCSK9) | Both pyridones are highly potent functional inhibitors. |
| LDLR Expression | Increased (~2.5 fold) | Increased (~3.0 fold) | Increased | 18a shows slightly superior upregulation of LDLR. |
| Metabolic Stability | Low (Rapid clearance) | High (Blocked C3 site) | High | CRITICAL: 18a solves the "soft spot" liability of 5c. |
| Cytotoxicity (CC50) | > 50 µM | > 50 µM | ~20 µM | Pyridones show a wider therapeutic window than statins in vitro. |
| Synergy | N/A | Cooperative | N/A | 18a prevents Statin-induced PCSK9 spikes. |
Expert Insight: While Compound 5c is a potent phenotypic hit, its utility is limited by rapid metabolic clearance. The introduction of substituents at the C3 position (Compound 18a) protects the scaffold from oxidative metabolism without sacrificing potency, making it the superior candidate for in vivo translation.
Head-to-Head Comparison: Pim-1 Kinase Inhibitors
Context: Pim-1 kinase is overexpressed in hematological malignancies.[1] The 4-amino-2-pyridone scaffold (specifically the cyanopyridinone subclass) acts as an ATP-competitive inhibitor.
The Competitors:
-
Compound 4d: A 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.
-
Quercetagetin: A known flavonoid Pim-1 inhibitor (Reference Standard).[2]
Table 2: Kinase Inhibition Profile
| Parameter | Compound 4d | Quercetagetin (Ref) | VRV (Ref) | Comparison |
| IC50 (Pim-1) | 0.46 ± 0.02 µM | 0.56 ± 0.03 µM | 0.93 ± 0.05 µM | 4d is 2x more potent than VRV and superior to Quercetagetin. |
| Binding Mode | ATP Competitive | ATP Competitive | ATP Competitive | 4d utilizes the C2-carbonyl and NH for hinge binding. |
| Selectivity | High (Pim-1 vs Pim-2) | Moderate | Moderate | 4d shows specific affinity for the Pim-1 ATP pocket geometry. |
| Tumor Uptake | High (EAC model) | Moderate | Low | 4d (radiolabeled) demonstrated superior tumor accumulation.[3] |
Expert Insight: The "Cyanopyridinone" variation of the scaffold (Compound 4d) introduces an electron-withdrawing nitrile group at C3. This likely increases the acidity of the N1-H, strengthening the hydrogen bond with the kinase hinge region (Glu121/Leu44), resulting in sub-micromolar potency superior to natural product references.
Detailed Experimental Protocols
To replicate these findings, the following validated protocols are recommended. These workflows ensure data integrity and reproducibility.
Protocol A: PCSK9 Secretion & LDLR Expression Assay
Used for evaluating Compound 5c and 18a.
-
Cell Culture: Seed HepG2 cells (human hepatocarcinoma) in DMEM + 10% FBS-LP (Lipoprotein-deficient serum). Note: LP-deficient serum is critical to upregulate basal LDLR/PCSK9 pathway.
-
Treatment:
-
Incubate cells for 24 hours with test compounds (1, 5, 10 µM).
-
Control: Vehicle (DMSO < 0.1%) and Simvastatin (1 µM) as a positive control for LDLR induction (but negative for PCSK9 reduction).
-
-
Supernatant Analysis (ELISA):
-
Collect culture media.
-
Quantify secreted PCSK9 using a Human PCSK9 ELISA kit.
-
Validation: Absorbance at 450 nm must be linear with standard curve (
).
-
-
Lysate Analysis (Western Blot):
-
Lyse cells in RIPA buffer + protease inhibitors.
-
Normalize total protein (BCA assay).
-
Immunoblot for LDLR , PCSK9 (intracellular) , and GAPDH (loading control).
-
Data Output: Densitometry ratio of LDLR/GAPDH relative to vehicle.
-
Graphviz Diagram 2: Screening Workflow
Figure 2: Experimental workflow for phenotypic screening of PCSK9 modulators.
Critical Analysis & Future Directions
The "Metabolic Soft Spot" Challenge
The primary limitation of the 4-amino-2-pyridone scaffold, particularly in the PCSK9 context (Compound 5c), is metabolic instability.[5] The C3 and C5 positions on the pyridone ring are electron-rich and prone to oxidative metabolism by liver enzymes (CYP450).
-
Solution: The "Head-to-Head" comparison shows that C3-functionalization (as seen in Compound 18a) effectively blocks this metabolic attack without disrupting the pharmacophore.
-
Recommendation: Future SAR campaigns should focus on C3-substituents (e.g., halogens, small alkyls) to balance stability with steric fit.
Versatility vs. Selectivity
The scaffold's ability to inhibit both kinases (Pim-1) and transcriptional pathways (PCSK9) highlights a risk of off-target effects.
-
Observation: The Pim-1 inhibitors (Cyanopyridinones) require a nitrile group for potency. The PCSK9 inhibitors do not possess this nitrile.
-
Safety Check: When developing 4-amino-2-pyridones for non-kinase targets (like PCSK9), it is mandatory to screen against a "Kinase Panel" to ensure the compound does not accidentally inhibit kinases like Pim-1 or CDK, which could lead to unwanted toxicity.
References
-
Giannessi, L., et al. (2023). "Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability."[6][7][8] European Journal of Medicinal Chemistry. [6][7]
-
Giannessi, L., et al. (2025). "Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure-Activity and Structure-Metabolism Relationships."[5] ChemMedChem.
-
Abdel-Mottaleb, Y., et al. (2023). "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." ACS Omega.
-
Kitagawa, H., et al. (2007). "4-Pyridone derivatives as new inhibitors of bacterial enoyl-ACP reductase FabI." Bioorganic & Medicinal Chemistry.
Sources
- 1. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure-Activity and Structure-Metabolism Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. research.unipd.it [research.unipd.it]
A Senior Application Scientist's Guide to In Vitro to In Vivo Correlation for 4-Amino-2-Pyridone Inhibitors
A Senior Application Scientist's Guide to In Vitro to In Vivo Correlation for 4-Amino-2-Pyridone Inhibitors
For drug development professionals, the journey from a promising in vitro hit to a clinically effective drug is fraught with challenges. The primary hurdle is often the unpredictable translation of laboratory results to living systems—the in vitro to in vivo correlation (IVIVC). This guide provides an in-depth comparison and technical analysis of establishing a robust IVIVC for a versatile class of compounds: 4-amino-2-pyridone inhibitors. These scaffolds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects[1].
We will dissect the critical parameters, experimental designs, and analytical frameworks required to bridge the gap between benchtop data and preclinical efficacy, ensuring that your lead candidates have the highest probability of success.
The 4-Amino-2-Pyridone Scaffold: A Privileged Structure
The pyridinone core is a significant pharmacophore found in numerous FDA-approved drugs, highlighting its favorable drug-like properties[1]. The 4-amino-2-pyridone substitution pattern, in particular, has given rise to potent inhibitors of diverse targets, from protein kinases involved in oncology to enzymes like Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol metabolism[2][3][4].
The central challenge, however, remains consistent: a potent inhibitor in a biochemical assay (nanomolar IC₅₀) may exhibit disappointing performance in vivo due to a host of factors including poor solubility, rapid metabolism, or inability to engage the target in a complex physiological environment[5][6]. Establishing a predictive IVIVC is therefore not just a regulatory requirement but a cornerstone of efficient drug discovery[7][8].
Foundational Pillar: Rigorous In Vitro Characterization
The predictive power of any IVIVC model is built upon the quality and comprehensiveness of its in vitro data. The goal is to construct a detailed profile of the inhibitor that anticipates its behavior in vivo.
Causality in Assay Selection
It is insufficient to merely determine a compound's potency. We must select a suite of assays that probe the key determinants of bioavailability and target engagement.
-
Target Potency Assays (Biochemical & Cellular): While a biochemical assay (e.g., enzyme inhibition) provides a direct measure of interaction with the purified target, a cell-based assay is crucial. It confirms that the compound can permeate the cell membrane, engage the target in its native environment, and elicit a downstream functional response, such as inhibiting cell proliferation or modulating a specific signaling pathway[1]. For instance, in the development of PCSK9 inhibitors, functional assays in HepG2 cells that measure the secretion of PCSK9 and the subsequent increase in LDL receptor (LDLR) expression are critical validation steps[4].
-
ADME (Absorption, Distribution, Metabolism, Excretion) Assays: This panel is the bedrock of IVIVC.
-
Solubility: Poor aqueous solubility is a primary driver of low oral bioavailability[5]. Kinetic and thermodynamic solubility assays predict how well a compound will dissolve in the gastrointestinal tract.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays predict a compound's ability to be absorbed across the intestinal wall.
-
Metabolic Stability: Using liver microsomes or hepatocytes, these assays estimate the rate of metabolic clearance[5]. A compound that is rapidly metabolized will have a short half-life and low exposure, regardless of its potency. Identifying and modifying metabolic "soft spots" is a key optimization strategy[2][3].
-
The logical relationship between these foundational in vitro parameters and the ultimate in vivo performance is critical to understand.
Caption: Key in vitro drivers of in vivo bioavailability.
Comparative Analysis: Case Studies in 4-Amino-2-Pyridone IVIVC
Objective comparison of different inhibitors provides invaluable insight. The following table summarizes data from published studies on pyridone-based inhibitors, illustrating the interplay of in vitro properties and in vivo outcomes.
| Compound Class/ID | Target | In Vitro Potency | In Vitro ADME Profile | In Vivo Model | Key In Vivo Outcome / IVIVC Finding | Reference |
| Pyrazolo-pyridone (Cmpd 2) | DCN1/UBE2M | Potent & Selective | Poor water solubility (16 µM), fast oxidative metabolism. | Mouse PK | Low oral bioavailability (15%). | [5] |
| Pyrazolo-pyridone (Cmpd 40) | DCN1/UBE2M | Potent & Selective | Improved solubility, minimal clearance (Plasma ClIV = 1.2 L/(kg h)). | Mouse PK | Dramatically enhanced oral bioavailability (92%). | [5] |
| 4-Amino-2-pyridone (5c) | PCSK9 Transcription | Blocks PCSK9 secretion at 5 µM. | Suboptimal in vitro metabolic stability. | C57BL/6J Mice | Well tolerated but no significant reduction in circulating PCSK9. | [2][3] |
| Optimized 5c Derivative | PCSK9 Transcription | Strong suppression of PCSK9 mRNA. | Introduction of electron-withdrawing groups enhanced metabolic stability. | (Implied for future studies) | Improved metabolic stability is a prerequisite for achieving in vivo efficacy. | [3] |
Analysis of Causality: The pyrazolo-pyridone series is a textbook example of a successful IVIVC-driven optimization[5]. The initial lead (Cmpd 2) was potent but its poor solubility and high clearance predicted the low bioavailability observed in vivo. By systematically addressing these liabilities—improving solubility and blocking metabolic pathways—the optimized compound (Cmpd 40) achieved excellent oral exposure. This established a clear correlation between in vitro microsomal stability/solubility models and in vivo bioavailability for that specific chemical series[5].
Conversely, the PCSK9 inhibitor 5c showed high in vitro potency but failed to demonstrate significant efficacy in vivo[3]. The researchers correctly hypothesized that suboptimal metabolic stability was the cause. This highlights a common pitfall: without a complete ADME profile, a potent compound can fail, and the IVIVC is poor. Subsequent work focused on modifying predicted metabolic soft spots to improve stability, demonstrating an iterative, IVIVC-informed design cycle[2][3].
The IVIVC Workflow: A Self-Validating System
A trustworthy IVIVC is not a single experiment but an iterative workflow. Each step should validate the hypothesis of the previous one.
Caption: Iterative workflow for establishing IVIVC.
This workflow is self-validating. If the in vivo PK study (Step 4) does not align with the predictions from in vitro ADME data (Step 3), it invalidates the initial hypothesis. This forces a re-evaluation of the in vitro models or an investigation into other factors (e.g., active transporters) before proceeding to costly efficacy studies[9]. A successful correlation at the PK level (Step 5) provides confidence that the compound will achieve the necessary exposure to test the efficacy hypothesis (Step 6).
Standard Operating Protocols
Trustworthiness in science is rooted in reproducibility. The following are detailed, field-proven protocols for key experiments in an IVIVC workflow.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric)
This protocol is designed to determine the IC₅₀ value of a 4-amino-2-pyridone inhibitor against a target protein kinase. Radiometric assays are highly sensitive and considered a gold standard[10].
Objective: To measure the concentration-dependent inhibition of kinase activity by quantifying the incorporation of ³³P-phosphate from [γ-³³P]ATP onto a substrate.
Materials:
-
Purified recombinant kinase
-
Peptide or protein substrate
-
4-amino-2-pyridone inhibitor stock (in 100% DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
Non-radiolabeled ("cold") ATP
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
Phosphoric acid (75 mM)
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Prepare a serial dilution of the inhibitor in 100% DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 0.5 µL) into the wells of a 96-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
Enzyme Preparation: Dilute the kinase enzyme to a 2X working concentration in kinase reaction buffer. The exact concentration must be optimized to ensure the reaction is linear with respect to time and enzyme concentration.
-
Substrate/ATP Mix: Prepare a 2X substrate/ATP mixture in kinase reaction buffer. The concentration of cold ATP should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors are fairly evaluated[11]. Spike this mixture with [γ-³³P]ATP.
-
Reaction Initiation:
-
Add 12.5 µL of the 2X enzyme solution to each well containing the plated compound.
-
Allow a 10-15 minute pre-incubation at room temperature for the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 12.5 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 25 µL.
-
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
Reaction Termination: Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Substrate Capture: Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.
-
Washing: Wash the filter plate 3-4 times with 200 µL of 75 mM phosphoric acid to remove all unbound radioactivity.
-
Detection: Dry the plate, add scintillant to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes a standard efficacy study for an anti-cancer 4-amino-2-pyridone inhibitor using a cell line-derived xenograft (CDX) model[12][13].
Objective: To evaluate the anti-tumor efficacy of an inhibitor in an in vivo setting.
Materials & Animals:
-
Immunocompromised mice (e.g., NCR nu/nu or NOD-SCID)
-
Tumor cells (e.g., MCF-7, HeLa, HepG2) cultured under sterile conditions[1]
-
Matrigel or similar basement membrane matrix
-
Test inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 10% Solutol)
-
Standard-of-care positive control drug
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth & Staging:
-
Monitor animals daily. Allow tumors to grow to a palpable size (approx. 100-150 mm³). This is a critical step for ensuring uniform tumor size at the start of treatment[14].
-
Measure tumors using calipers (Volume = (Length x Width²)/2).
-
Randomize mice into treatment groups (e.g., Vehicle, Inhibitor Dose 1, Inhibitor Dose 2, Positive Control) with equivalent mean tumor volumes.
-
-
Compound Administration:
-
Begin dosing (Day 0). Administer the inhibitor and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., once daily, 5 days a week).
-
Dosing volume is typically based on body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Observe animals daily for any clinical signs of distress or toxicity.
-
-
Study Termination & Analysis:
-
The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
At termination, tumors can be excised for ex vivo analysis (e.g., Western blot, IHC) to confirm target engagement and pharmacodynamic effects.
-
Conclusion and Future Directions
The successful development of 4-amino-2-pyridone inhibitors, like any small molecule therapeutic, is critically dependent on establishing a strong, predictive in vitro to in vivo correlation. A robust IVIVC is not an academic exercise but a vital, cost-saving tool that allows for the early identification of promising candidates and the culling of those destined to fail[6][8].
The key is a holistic approach: combining high-quality in vitro data on potency, solubility, permeability, and metabolism to build a predictive hypothesis, which is then tested and refined through carefully designed in vivo pharmacokinetic and pharmacodynamic studies[5][15]. By understanding the causality behind why compounds succeed or fail to translate, researchers can navigate the complex path from bench to bedside with greater confidence and efficiency.
References
- Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. ResearchGate.
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022-03-23). PubMed Central. Available from: [Link]
-
In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. (2015-07-02). Taylor & Francis Online. Available from: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025-07-15). Premier Consulting. Available from: [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. National Institutes of Health (NIH). Available from: [Link]
-
In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Springer. Available from: [Link]
-
Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. (2025-11-28). PubMed Central. Available from: [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health (NIH). Available from: [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021-05-04). ACS Publications. Available from: [Link]
-
Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. (2024-03-22). MDPI. Available from: [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available from: [Link]
-
Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability. (2024-02-05). PubMed. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PubMed Central. Available from: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from: [Link]
-
Kinase assays. (2020-09-01). BMG LABTECH. Available from: [Link]
-
In Vivo Preclinical Mouse Models. Champions Oncology. Available from: [Link]
-
In Vivo Model Systems. Crown Bioscience. Available from: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. Available from: [Link]
-
Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2025-08-09). ResearchGate. Available from: [Link]
-
Bioconjugation. Wikipedia. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. Available from: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024-12-06). PubMed. Available from: [Link]
-
In Vivo Oncology Models for Drug Discovery. (2023-04-07). Eurofins Discovery. Available from: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]
-
4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. (2007-08-09). PubMed. Available from: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure–Activity and Structure–Metabolism Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. premier-research.com [premier-research.com]
- 9. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Validation: A Comparative Guide to Confirming Mechanism of Action via Genetic Knockdown
Precision in Validation: A Comparative Guide to Confirming Mechanism of Action via Genetic Knockdown
Executive Summary
In modern drug discovery, a phenotypic hit is only as valuable as the certainty of its target. Small molecule inhibitors are rarely mono-specific; they often exhibit polypharmacology that confounds data interpretation. Consequently, relying solely on pharmacological tools to validate a Mechanism of Action (MoA) is a high-risk strategy.
This guide compares the performance of Inducible CRISPR Interference (CRISPRi) against traditional siRNA and CRISPR Knockout (KO) methodologies. We posit that inducible CRISPRi currently offers the highest fidelity for MoA confirmation by minimizing genetic compensation while maximizing target specificity.
The Validation Crisis: Why Pharmacology is Insufficient
Before detailing the solution, we must define the problem. A small molecule inhibitor may kill cancer cells effectively, but is it killing them by inhibiting the intended kinase, or by an off-target toxicity?
The "MELK" Paradox: A seminal example involves the maternal embryonic leucine zipper kinase (MELK). Several inhibitors were developed targeting MELK, showing efficacy in killing cancer cells. However, when CRISPR was used to delete the MELK gene, the cancer cells continued to proliferate, and the "MELK inhibitors" still killed the MELK-null cells. This proved the drugs were killing cells via off-target mechanisms, not through MELK inhibition [1].
To avoid such costly late-stage failures, genetic knockdown must be used to phenocopy the drug effect.
Comparative Analysis: CRISPRi vs. siRNA vs. CRISPR KO
For MoA confirmation, the ideal genetic tool must mimic the kinetics of a drug (rapid, reversible, partial inhibition) rather than a permanent genetic deletion.
Performance Comparison Table
| Feature | Inducible CRISPRi (Recommended) | Transient siRNA/shRNA | CRISPR Knockout (KO) |
| Mechanism | Transcriptional repression (dCas9-KRAB) | mRNA degradation (RISC complex) | DNA double-strand break (Indel formation) |
| Reversibility | High (Doxycycline dependent) | Low (Dilution over cell divisions) | None (Permanent genomic scar) |
| Off-Target Risk | Low (Requires PAM + Seed match) | High (Seed region promiscuity) | Low to Medium (Cas9 promiscuity) |
| Genetic Compensation | Low (Preserves native gene structure) | Low | High (Upregulation of paralogs) |
| MoA Mimicry | Excellent (Tunable suppression) | Good | Poor (Binary presence/absence) |
Why CRISPRi Wins for MoA
While siRNA is accessible, it suffers from widespread off-target effects where the seed region binds unintended mRNAs. CRISPR KO creates permanent deletions, often triggering "genetic compensation" (e.g., a paralog gene upregulates to take over the function), which masks the phenotype. CRISPRi, by sterically hindering transcription without cutting DNA, avoids DNA damage responses and allows for tunable "rheostat" control of gene expression, perfectly mimicking a dose-dependent drug response [2].
Mechanistic Logic: The Target Engagement Workflow
To scientifically prove MoA, one must demonstrate Target Engagement and Epistasis .
The Logic of Epistasis
If Drug X acts exclusively through Protein Y:
-
Sensitization: Reducing Protein Y levels (heterozygous KD) should shift the Drug X IC50 to the left (more potent).
-
Epistasis (Resistance): If Protein Y is completely removed (and the cell survives), adding Drug X should have no additional effect . If Drug X still kills the cells after Protein Y is gone, Drug X has off-target toxicity.
Diagram: Signaling Pathway & Logic Flow
Caption: Logical flow distinguishing on-target efficacy from off-target toxicity using genetic knockdown tools.
Detailed Experimental Protocol: Inducible CRISPRi Validation
This protocol establishes a self-validating system using a Doxycycline-inducible dCas9-KRAB system.
Phase 1: Cell Line Engineering
Objective: Create a stable cell line capable of tunable knockdown.
-
Vector Selection: Use an all-in-one vector containing:
-
Tet-On promoter driving dCas9-KRAB.
-
Constitutive promoter driving the sgRNA.
-
Antibiotic selection marker (e.g., Puromycin).
-
-
Transduction:
-
Generate lentivirus using HEK293T packaging cells.
-
Transduce target cells at a Low Multiplicity of Infection (MOI < 0.3) to ensure single integration events.
-
-
Selection: Apply Puromycin (1-2 µg/mL) for 5-7 days until non-transduced control cells die completely.
Phase 2: The IC50 Shift Assay (The Gold Standard)
Objective: Quantify the interaction between the genetic knockdown and the drug.
Reagents:
-
Doxycycline (Dox)
-
CellTiter-Glo or similar viability reagent
-
Target Drug
Step-by-Step Workflow:
-
Seeding: Plate engineered cells into two sets of 6-well plates.
-
Induction:
-
Set A: Treat with Vehicle (Water/DMSO).
-
Set B: Treat with Doxycycline (1 µg/mL) for 48-72 hours to induce knockdown.
-
QC Check: Collect a sample from Set B for Western Blot/qPCR to confirm >70% knockdown of the target protein.
-
-
Re-plating for Assay:
-
Harvest cells from Set A and Set B.
-
Seed them into 96-well white-walled plates at 2,000 cells/well.
-
-
Drug Treatment:
-
Perform a 9-point serial dilution of the Target Drug.
-
Apply drug to both the "Normal Expression" (Set A) and "Knockdown" (Set B) cells.
-
-
Readout:
-
Incubate for 72 hours.
-
Add CellTiter-Glo and read luminescence.
-
Phase 3: Data Interpretation
Calculate the IC50 for both conditions.
-
Scenario 1 (Validation): The Knockdown cells are hypersensitive to the drug. The IC50 curve shifts significantly to the left. This indicates the drug and the gene operate in the same pathway.
-
Scenario 2 (Off-Target): The IC50 curves are identical. The reduction of the target protein did not alter the drug's efficacy, suggesting the drug kills via a different mechanism.
Visualizing the Workflow
The following diagram outlines the temporal execution of the validation protocol.
Caption: Step-by-step experimental workflow for confirming MoA using inducible knockdown.
Critical Controls for Scientific Integrity
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), you cannot rely on a single guide RNA.
-
Multi-Guide Validation: You must use at least 2-3 distinct sgRNA sequences targeting different exons of the same gene. If sgRNA #1 and sgRNA #2 produce different phenotypic results, your effect is likely an off-target artifact of the CRISPR system itself [3].
-
Rescue Experiments: The ultimate proof is the "Rescue." Express a cDNA version of your target protein that has synonymous mutations (making it resistant to the sgRNA). If re-introducing the protein restores resistance to the drug, the MoA is confirmed.
References
-
Lin, A., et al. (2019). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials. eLife. [Link]
-
Gilbert, L. A., et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell. [Link]
-
Smith, I., et al. (2019). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLOS Biology. [Link]
-
Sheltzer, J. M., et al. (2017). Maternal embryonic leucine zipper kinase (MELK) is not required for cancer cell viability/proliferation. Cold Spring Harbor Laboratory. [Link]
Safety & Regulatory Compliance
Operational Guide: Disposal of 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride
Operational Guide: Disposal of 4-Amino-1-ethylpyridin-2(1H)-one Hydrochloride
[1]
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride (CAS: 1523618-09-8).[1] As a pharmaceutical intermediate containing a pyridine-derivative core and a hydrochloride counter-ion, this compound presents specific challenges regarding acidity, solubility, and potential biological activity.[1]
Critical Directive: Unlike common inorganic salts, this compound must never be disposed of via sanitary sewer systems (sink disposal), regardless of water solubility. It requires segregation into regulated chemical waste streams.[2]
Chemical Identity & Properties
| Parameter | Data | Operational Implication |
| Chemical Name | 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride | Primary Identifier for Waste Tags |
| CAS Number | 1523618-09-8 | Use for Waste Profile Sheets |
| Molecular Formula | C | Contains Organic Nitrogen & Chloride |
| Physical State | Solid (Crystalline Powder) | Dust inhalation hazard during transfer |
| Acidity (pKa) | Acidic in aqueous solution | Corrosive: Can lower pH of waste streams < 2.0 |
| Solubility | High (Water, Methanol) | Mobile in aqueous environments; requires containment |
Hazard Assessment (GHS Classification)
Before disposal, the user must acknowledge the hazards to select the correct Personal Protective Equipment (PPE).
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4][5]
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[3][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Required PPE:
-
Gloves: Nitrile (0.11 mm minimum thickness). Double-gloving recommended for solutions >100 mM.[1]
-
Respiratory: N95 particulate respirator (for solids) or fume hood (for volatiles/solutions).
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Waste Stream Decision Logic
Proper disposal depends entirely on the physical state of the waste (Solid vs. Liquid) and the solvent system used.
Visualization: Disposal Decision Matrix
The following diagram outlines the logical flow for categorizing this specific waste product.
Figure 1: Decision matrix for segregating 4-Amino-1-ethylpyridin-2(1H)-one HCl waste streams. Note that the "HCl" salt moiety does not automatically classify an organic solvent mixture as "Halogenated" unless the solvent itself is halogenated.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Substance)
Application: Pure powder, contaminated weighing boats, or spill cleanup debris.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag (e.g., Ziploc).
-
Secondary Containment: Place the first bag inside a second bag or a rigid high-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Deposit in the laboratory's designated Solid Toxic Waste drum.
Protocol B: Aqueous Solutions (HPLC Buffers, Reaction Quenches)
Application: Material dissolved in water.[6]
Scientific Insight: The hydrochloride salt will dissociate, releasing Cl
-
pH Check: Measure the pH of the waste solution using a pH strip or meter.
-
Neutralization (Optional but Recommended): If pH < 4, slowly add saturated Sodium Bicarbonate (NaHCO
) solution.-
Caution: This will generate CO
gas.[7] Perform in a fume hood and allow bubbling to cease before capping. -
Target: pH 6–8.
-
-
Segregation: Pour into the Aqueous Chemical Waste carboy.
-
Do not mix with organic solvents if the facility separates aqueous/organic streams.
-
Do not pour down the drain.
-
Protocol C/D: Organic Solutions (Mother Liquors)
Application: Material dissolved in Methanol, DMSO, DCM, or Ethyl Acetate.
-
Solvent Identification: Determine if the carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone, DMSO).
-
Segregation:
-
Tagging: List the solvent as the primary constituent (e.g., "Methanol 95%") and the solute as a trace contaminant (e.g., "Aminopyridinone derivative 5%").
-
Note: Even though the solute contains "HCl," it is generally acceptable in non-halogenated streams unless the concentration is extremely high (>10%), which might exceed the incinerator's chloride limits. For standard analytical waste (<1%), standard segregation applies.
-
Emergency Contingencies
Spill Management (Solid)
-
Evacuate the immediate area if dust is airborne.
-
Don PPE: Nitrile gloves, goggles, and N95 mask.
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Clean: Sweep up the damp material and place it in a waste bag (Protocol A).
-
Decontaminate: Wipe the surface with 10% bleach solution followed by water.
Accidental Exposure[1]
-
Eye Contact: Flush immediately with water for 15 minutes.[9] The HCl salt is acidic and can cause corneal damage.
-
Skin Contact: Wash with soap and water.[10][3][9] Remove contaminated clothing.[3][5][9][11]
Regulatory Compliance (USA Focus)
-
RCRA Status: This compound is not specifically listed on the EPA P-list or U-list.[1][11] However, it must be treated as a Characteristic Waste if it exhibits toxicity, or generally as Process Waste due to its pharmaceutical nature.
-
EPA Waste Code: If the waste solution is acidic (pH < 2) and not neutralized, it carries the code D002 (Corrosivity). Otherwise, it is generally classified under "Non-Regulated Chemical Waste" destined for incineration.
-
Satellite Accumulation Areas (SAA): Ensure waste containers are kept closed (except when adding waste) and are located at or near the point of generation, complying with 40 CFR 262.15.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86811234, 4-Amino-1-ethylpyridin-2(1H)-one hydrochloride.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[10] Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. mn.uio.no [mn.uio.no]
- 3. uprm.edu [uprm.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. response.epa.gov [response.epa.gov]
- 7. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
